molecular formula C16H10N4O4 B2459170 (1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate CAS No. 2413882-73-0

(1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate

Cat. No.: B2459170
CAS No.: 2413882-73-0
M. Wt: 322.28
InChI Key: AQKQIISUDXFHCP-UHFFFAOYSA-N
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Description

(1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate is a versatile chemical compound used in scientific research. It exhibits complex properties, making it invaluable for various applications, including drug discovery and material synthesis.

Preparation Methods

The synthesis of (1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate involves multiple steps. One common method includes the reaction of indolizine derivatives with nitropyridine carboxylates under specific conditions. The reaction typically requires a catalyst and is conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

(1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

(1-Cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar indole structure and exhibit various biological activities.

    Pyridine carboxylates: These compounds have a pyridine ring with a carboxylate group and are used in similar applications. The uniqueness of this compound lies in its combined indolizine and nitropyridine structure, which imparts distinct properties and applications

Properties

IUPAC Name

(1-cyanoindolizin-2-yl)methyl 5-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4/c17-7-13-11(9-19-6-2-1-3-15(13)19)10-24-16(21)14-5-4-12(8-18-14)20(22)23/h1-6,8-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKQIISUDXFHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)COC(=O)C3=NC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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